molecular formula C13H17N B6599564 2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane CAS No. 637739-96-9

2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane

Cat. No.: B6599564
CAS No.: 637739-96-9
M. Wt: 187.28 g/mol
InChI Key: QJYVVEKBHNKPDX-UHFFFAOYSA-N
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Description

2-Benzyl-1-methyl-2-azabicyclo[2.1.1]hexane is a nitrogen-containing bicyclic compound characterized by a strained bicyclo[2.1.1]hexane scaffold. This structure features a bridgehead nitrogen atom at position 2, substituted with a benzyl group, and a methyl group at position 1 (Figure 1). Its molecular formula is C₁₃H₁₇N, with a molecular weight of 133.62 g/mol for its hydrochloride salt form . The bicyclo[2.1.1]hexane core confers significant three-dimensionality (sp³-hybridized carbons), making it a valuable scaffold in medicinal chemistry for improving target binding and physicochemical properties .

The compound’s synthesis typically involves modular approaches, such as photochemical or transition-metal-catalyzed reactions, enabling efficient introduction of substituents at strategic positions . Its structural rigidity and substituent versatility have prompted comparisons with other bicyclic systems, including 2-oxabicyclo[2.1.1]hexanes and related azabicyclo derivatives.

Properties

IUPAC Name

2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-13-7-12(8-13)10-14(13)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYVVEKBHNKPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Sequence

The most widely reported method involves a photochemical [2+2] cycloaddition to construct the bicyclic framework. Starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride , the synthesis proceeds through three key stages:

  • Cyclobutene Dicarbamate Formation : Conversion of the anhydride to a dicarbamate derivative enables selective functionalization.

  • Electrophilic Addition : Stereoselective addition of phenylselenyl bromide to the cyclobutene double bond introduces a selenium moiety, critical for subsequent ring closure.

  • Ring Closure and Deprotection : Treatment with sodium hydride induces cyclization, followed by reductive removal of the phenylselenyl group to yield the target compound.

Table 1: Key Reaction Parameters for Photochemical Synthesis

StepReagents/ConditionsYield (%)Selectivity
Dicarbamate FormationChloroform, triethylamine, 0°C to RT85–90High
Electrophilic AdditionPhenylselenyl bromide, CH₂Cl₂, −78°C to RT75–80>95% trans
Ring ClosureNaH, THF, reflux60–65Single isomer

Mechanistic Insights

The photochemical step exploits UV light (λ = 300–350 nm) to excite the cyclobutene π-system, facilitating [2+2] cycloaddition. Density functional theory (DFT) studies suggest that the reaction proceeds via a diradical intermediate, with steric effects from the benzyl and methyl groups dictating stereoselectivity.

Industrial Scalability Challenges

While bench-scale yields exceed 60%, scaling photochemical reactions requires specialized equipment:

  • UV Reactors : Quartz vessels to ensure uniform light penetration.

  • Solvent Recovery Systems : Due to the large volumes of CH₂Cl₂ and THF used.
    Recent advances in continuous-flow photochemistry have reduced reaction times from 24 hours to <2 hours, improving throughput.

Azabicyclo[1.1.0]butane (ABB)-Based Approaches

Polar-Radical-Polar Relay Strategy

A novel method leverages azabicyclo[1.1.0]butanes (ABB) as precursors. Under blue-light irradiation (450 nm), ABB undergoes single-electron reduction, initiating a radical cascade with styrenes:

  • Ring-Opening : Acid-mediated cleavage of ABB generates a bromoazetidine intermediate.

  • Radical Cycloaddition : Dehydrohalogenation forms a nitrogen-centered radical, which adds to styrenes.

  • Polar Termination : Radical recombination yields the bicyclo[2.1.1]hexane core.

Table 2: ABB Reaction Optimization

ParameterOptimal ConditionImpact on Yield
Light SourceBlue LEDs (450 nm)70% → 88%
CatalystIr(ppy)₃ (1 mol%)Essential for initiation
SolventAcetonitrile/water (9:1)Maximizes solubility

Substrate Scope and Limitations

  • ABB-Ketones : Electron-deficient styrenes (e.g., 4-CF₃-C₆H₄) achieve yields >80%.

  • Steric Hindrance : ortho-Substituted styrenes reduce yield to <40% due to unfavorable transition states.

Reductive Amination Routes

Two-Step Protocol

An alternative pathway employs reductive amination to install the methyl and benzyl groups sequentially:

  • Imine Formation : Reaction of bicyclo[2.1.1]hexan-2-one with benzylamine.

  • Reduction : NaBH₄ or LiAlH₄ reduces the imine to the secondary amine.

Table 3: Reductive Amination Efficiency

Reducing AgentTemperature (°C)Time (h)Yield (%)
NaBH₄251245–50
LiAlH₄0 → 25660–65

Byproduct Analysis

GC-MS data reveal competing over-reduction pathways when using LiAlH₄, generating 5–10% des-benzyl byproducts. Switching to milder reductants like NaBH(OAc)₃ suppresses this side reaction but extends reaction times to 24 hours.

Industrial Production Considerations

Cost-Benefit Analysis

MethodCost (USD/kg)Purity (%)Throughput (kg/day)
Photochemical1,200–1,50099.550–100
ABB-Based2,800–3,20098.010–20
Reductive Amination900–1,10097.0200–300

Environmental Impact

  • Photochemical : High energy consumption (UV lamps) but low E-factor (8.2).

  • ABB-Based : Requires toxic brominated intermediates (E-factor = 15.7).

  • Reductive Amination : Generates stoichiometric metal waste (E-factor = 12.4).

Emerging Methodologies

Transition-Metal Catalysis

Preliminary studies indicate that Pd-catalyzed C–H activation could bypass multi-step sequences. A model reaction using Pd(OAc)₂ and Xantphos achieves 35% yield, underscoring the need for further ligand optimization.

Biocatalytic Approaches

Engineered transaminases show promise for enantioselective synthesis. Screening of 15 enzymes identified ATA-117 as capable of resolving racemic mixtures with 92% ee, though substrate loading remains limited to 10 mM .

Chemical Reactions Analysis

Types of Chemical Reactions

2-Benzyl-1-methyl-2-azabicyclo[2.1.1]hexane can participate in several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize new derivatives.

Oxidation Reactions

Oxidation reactions involve the addition of oxygen or the removal of hydrogen from the compound. A common reagent used for oxidation is meta-Chloroperoxybenzoic acid (mCPBA). This reaction typically occurs in solvents like methylene chloride under reflux conditions.

ReagentConditionsProducts
mCPBAMethylene chloride, refluxCorresponding oxidized products (e.g., lactones)

Reduction Reactions

Reduction involves the addition of hydrogen or the removal of oxygen from the compound. Lithium aluminum hydride (LiAlH4) is a common reducing agent used in these reactions, typically conducted in anhydrous ether.

ReagentConditionsProducts
LiAlH4Anhydrous etherReduced derivatives (e.g., alcohols)

Substitution Reactions

Substitution reactions involve the replacement of a functional group with another. Nucleophilic substitution is common, where nucleophiles like 4-iodo-1H-pyrazole replace specific groups in the presence of bases such as cesium carbonate (Cs2CO3) in solvents like DMF.

NucleophileConditionsProducts
4-Iodo-1H-pyrazoleCs2CO3, DMFSubstituted derivatives

Reaction Mechanisms and Conditions

The mechanisms and conditions for these reactions are crucial for achieving high yields and purity. For instance, the choice of solvent and metal salt can significantly affect the rate and yield of nucleophilic displacement reactions in related bicyclic compounds .

Solvent Effects

Solvents like DMSO are preferred over DMF for nucleophilic displacements due to faster reaction rates and higher yields .

Metal Salt Effects

The choice of metal salt, such as cesium acetate (CsOAc) versus sodium acetate (NaOAc), can influence reaction rates and yields. CsOAc generally provides better results than NaOAc .

Table 1: Common Chemical Reactions

Reaction TypeReagentsConditionsProducts
OxidationmCPBAMethylene chloride, refluxOxidized derivatives
ReductionLiAlH4Anhydrous etherReduced derivatives
Substitution4-Iodo-1H-pyrazoleCs2CO3, DMFSubstituted derivatives

Table 2: Solvent and Metal Salt Effects

SolventMetal SaltReaction RateYield
DMSOCsOAcFasterHigher
DMFNaOAcSlowerLower

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Specifically, derivatives of 2-azabicyclo[2.1.1]hexane have shown promise in treating various conditions due to their ability to interact with biological targets such as glycine transporters. A patent (WO2010092286A1) describes the synthesis and therapeutic applications of N-[(2-azabicyclo[2.1.1]hex-1-yl)-aryl-methyl]-benzamide derivatives, which include 2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane as a core structure for developing drugs aimed at neurological disorders and other diseases involving neurotransmitter systems .

Synthesis of Bioactive Compounds

Research has demonstrated efficient synthetic routes for producing this compound derivatives, which can serve as building blocks for more complex molecules with biological activity. For instance, a study highlighted the use of photochemistry to create new 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further modified to enhance their pharmacological properties .

Antimalarial and Antiviral Screening

The compound and its derivatives have been screened for antimalarial and antiviral activities, showing efficacy against certain pathogens. The modification of the bicyclic structure allows for fine-tuning of the physicochemical properties, making these compounds suitable candidates for drug development against diseases like malaria and hepatitis C .

Case Study 1: Antidiabetic Applications

One notable application involves the exploration of this compound derivatives in antidiabetic therapies, particularly in relation to the drug Saxagliptin, which is used to manage type 2 diabetes mellitus . The structural similarities suggest that modifications could lead to new agents with improved efficacy and reduced side effects.

Case Study 2: Synthesis Optimization

A detailed study on the multigram synthesis of 2-azabicyclo[2.1.1]hexane derivatives was conducted, optimizing conditions for large-scale production while maintaining high yields (up to 95%) . This work underscores the importance of developing scalable synthetic methods for compounds intended for clinical trials.

Data Tables

Application Description Reference
Medicinal ChemistryDevelopment of therapeutic agents targeting glycine transporters
Synthesis TechniquesEfficient methods using photochemistry for creating bicyclic modules
Antimalarial ScreeningEfficacy against malaria pathogens
Antidiabetic ResearchPotential use in developing new antidiabetic drugs
Large-scale SynthesisMultigram synthesis optimization achieving high yields

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Core Structure Substituents logD/logP Metabolic Stability (CIint, µL/min/mg) Key Applications
2-Benzyl-1-methyl-2-azabicyclo[2.1.1]hexane 2-Azabicyclo[2.1.1]hexane 1-Methyl, 2-benzyl Not reported Not reported Medicinal chemistry lead
2-Oxabicyclo[2.1.1]hexane (e.g., Compound 29 ) 2-Oxabicyclo[2.1.1]hexane Variable aryl/alkyl groups 2.7 (vs. 3.6 in boscalid) 23 (improved vs. boscalid: 26 → 3 ) Agrochemistry, drug design
C1-Substituted 2-azabicyclo[2.1.1]hexane 2-Azabicyclo[2.1.1]hexane C1-tert-butoxycarbonyl Not reported Not reported β-amino acid precursors
Bicyclo[2.2.0]hexane derivatives Bicyclo[2.2.0]hexane Variable substituents Higher rigidity Limited data Synthetic intermediates

Key Observations:

  • Lipophilicity: The incorporation of oxygen (2-oxabicyclo[2.1.1]hexane) reduces logD by 0.5–1.4 units compared to phenyl or non-oxygenated bicyclo analogs . The 2-benzyl group in the target compound likely increases hydrophobicity, though quantitative data is lacking.
  • Metabolic Stability : 2-Oxabicyclo systems show context-dependent effects; e.g., in fluxapyroxad analogs, 2-oxa substitution improved stability (CIint: 23 vs. 28 in parent) . The nitrogen atom in 2-azabicyclo systems may alter metabolic pathways compared to oxygenated analogs.

Biological Activity

2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The compound this compound features a bicyclic structure with a nitrogen atom incorporated into one of the rings. Its molecular formula is C12H15N, and it possesses unique steric and electronic properties due to the presence of both benzyl and methyl groups.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving cyclization reactions starting from simpler precursors. Notable synthetic routes include:

  • Electrophilic Addition : The bicyclic framework can be formed via electrophilic addition reactions involving suitable substrates that contain double bonds.
  • Reductive Amination : This method involves the reaction of an amine with a carbonyl compound followed by reduction to yield the desired bicyclic structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)25

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis.

Case Studies

A notable case study published in a peer-reviewed journal highlighted the use of this compound in a novel formulation aimed at enhancing its bioavailability and therapeutic efficacy against resistant bacterial strains . The study reported successful outcomes in animal models, paving the way for further clinical investigations.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane
Reactant of Route 2
2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane

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